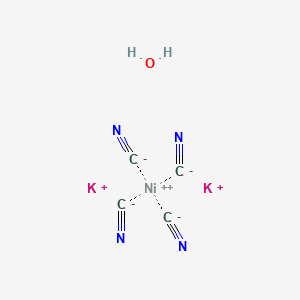
Bis((R-(R*,S*-(E)))-(1-formyl-2-hydroxyheptadec-3-enylammonium)) sulphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis((R-(R*,S*-(E)))-(1-formyl-2-hydroxyheptadec-3-enylammonium)) sulphate is a complex organic compound characterized by its unique stereochemistry and functional groups This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis((R-(R*,S*-(E)))-(1-formyl-2-hydroxyheptadec-3-enylammonium)) sulphate typically involves multiple steps, starting with the preparation of the heptadec-3-enylammonium precursor. This precursor is then subjected to formylation and hydroxylation reactions under controlled conditions to introduce the formyl and hydroxy groups, respectively. The final step involves the formation of the sulphate salt, which is achieved by reacting the intermediate compound with sulfuric acid under specific temperature and pH conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The use of high-purity reagents and advanced purification techniques, such as chromatography, is essential to obtain the desired product with high yield and purity. Additionally, the scalability of the synthesis process is crucial for industrial applications, requiring optimization of reaction parameters to minimize costs and maximize efficiency.
化学反応の分析
Types of Reactions
Bis((R-(R*,S*-(E)))-(1-formyl-2-hydroxyheptadec-3-enylammonium)) sulphate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ammonium group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or other electrophiles in the presence of a base.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde from the hydroxy group.
Reduction: Formation of a primary alcohol from the formyl group.
Substitution: Formation of various substituted ammonium compounds.
科学的研究の応用
Bis((R-(R*,S*-(E)))-(1-formyl-2-hydroxyheptadec-3-enylammonium)) sulphate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a chiral building block for the synthesis of complex molecules.
Biology: Studied for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.
Medicine: Investigated for its potential therapeutic effects, including its use as a drug candidate for treating various diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
作用機序
The mechanism of action of Bis((R-(R*,S*-(E)))-(1-formyl-2-hydroxyheptadec-3-enylammonium)) sulphate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s formyl and hydroxy groups can form hydrogen bonds and other interactions with active sites of enzymes, modulating their activity. Additionally, the ammonium group can participate in ionic interactions, further influencing the compound’s biological effects. The exact pathways and molecular targets involved depend on the specific application and context of its use.
類似化合物との比較
Similar Compounds
- Bis((R-(R,S-(E)))-(1-formyl-2-hydroxyheptadec-3-enylammonium)) chloride**
- Bis((R-(R,S-(E)))-(1-formyl-2-hydroxyheptadec-3-enylammonium)) nitrate**
- Bis((R-(R,S-(E)))-(1-formyl-2-hydroxyheptadec-3-enylammonium)) phosphate**
Uniqueness
Bis((R-(R*,S*-(E)))-(1-formyl-2-hydroxyheptadec-3-enylammonium)) sulphate is unique due to its specific sulphate counterion, which can influence its solubility, stability, and reactivity compared to other similar compounds with different counterions. This uniqueness makes it particularly valuable for certain applications where these properties are critical.
特性
CAS番号 |
56607-20-6 |
|---|---|
分子式 |
C36H72N2O8S |
分子量 |
693.0 g/mol |
IUPAC名 |
(E,2S,3R)-2-amino-3-hydroxyoctadec-4-enal;sulfuric acid |
InChI |
InChI=1S/2C18H35NO2.H2O4S/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)17(19)16-20;1-5(2,3)4/h2*14-18,21H,2-13,19H2,1H3;(H2,1,2,3,4)/b2*15-14+;/t2*17-,18-;/m11./s1 |
InChIキー |
PBWDZAMIKQGYEO-CVHBKGLZSA-N |
SMILES |
CCCCCCCCCCCCCC=CC(C(C=O)N)O.CCCCCCCCCCCCCC=CC(C(C=O)N)O.OS(=O)(=O)O |
異性体SMILES |
CCCCCCCCCCCCC/C=C/[C@@H](O)[C@H](N)C=O.CCCCCCCCCCCCC/C=C/[C@@H](O)[C@H](N)C=O.OS(=O)(=O)O |
正規SMILES |
CCCCCCCCCCCCCC=CC(C(C=O)N)O.CCCCCCCCCCCCCC=CC(C(C=O)N)O.OS(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


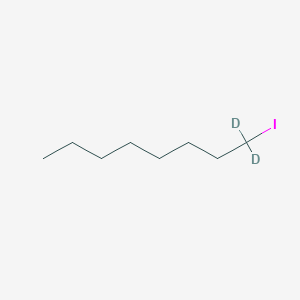
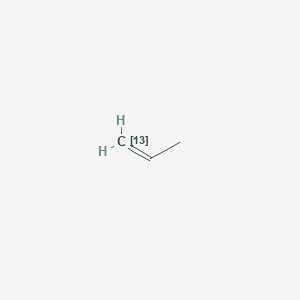


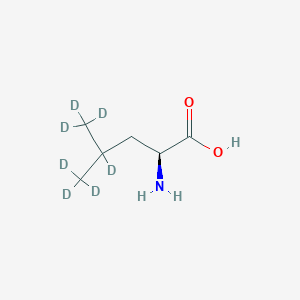
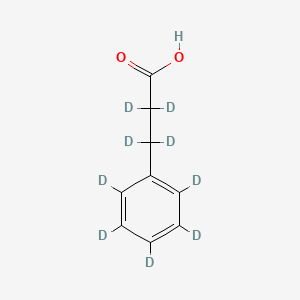
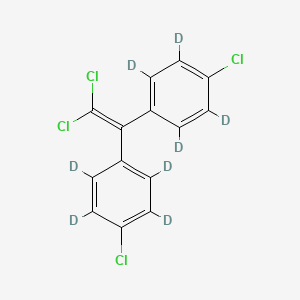





![(3S,6S,9S,12R)-3-[(2S)-butan-2-yl]-9-[(6S)-6-hydroxyoctyl]-6-[(1-methoxyindol-3-yl)methyl]-1,4,7,10-tetrazabicyclo[10.4.0]hexadecane-2,5,8,11-tetrone](/img/structure/B3044245.png)
